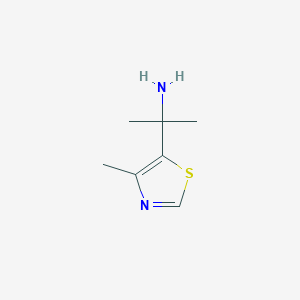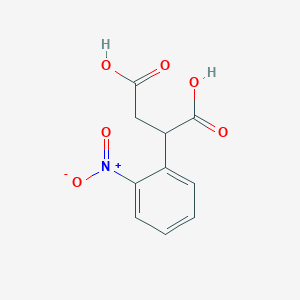![molecular formula C11H13BrFNO B13604983 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)
4-[(4-Bromo-3-fluorophenyl)oxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromo-3-fluorophenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 3-position on the phenoxy ring, which is attached to the piperidine moiety. The molecular formula of 4-(4-bromo-3-fluorophenoxy)piperidine is C11H13BrFNO, and it has a molecular weight of 274.13 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-3-fluorophenoxy)piperidine typically involves the nucleophilic substitution reaction of 4-bromo-3-fluorophenol with piperidine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 4-(4-bromo-3-fluorophenoxy)piperidine may involve continuous flow reactions, which offer advantages in terms of scalability, efficiency, and safety. For example, a continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-bromo-3-fluorophenoxy)piperidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenoxy ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form piperidinones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF or THF, reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride, anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives with various functional groups.
Oxidation: Piperidinones.
Reduction: Reduced piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(4-bromo-3-fluorophenoxy)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-bromo-3-fluorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to modulate signaling pathways such as NF-κB, PI3K/Akt, and JNK/p38-MAPK, which are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation . The compound may exert its effects by binding to specific receptors or enzymes, leading to the activation or inhibition of these pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-bromo-2-fluorophenoxy)piperidine
- 3-(4-bromo-2-fluorophenoxy)piperidine
- 4-(3-fluorophenoxy)piperidine hydrochloride
Uniqueness
4-(4-bromo-3-fluorophenoxy)piperidine is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and selectivity towards certain molecular targets .
Propiedades
Fórmula molecular |
C11H13BrFNO |
|---|---|
Peso molecular |
274.13 g/mol |
Nombre IUPAC |
4-(4-bromo-3-fluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
Clave InChI |
ZEUNPAXLYBQKIF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
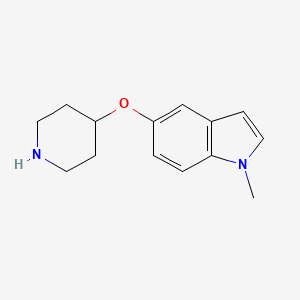
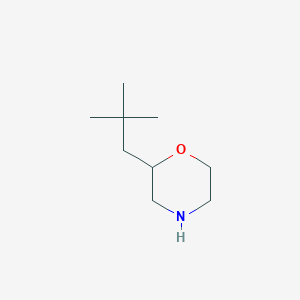
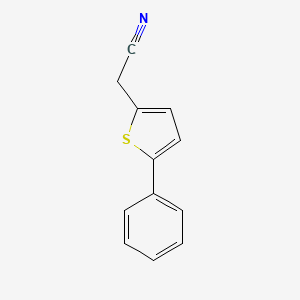
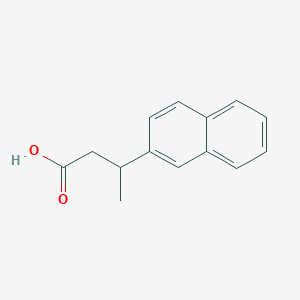

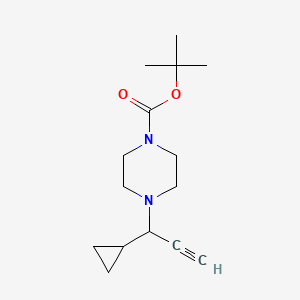

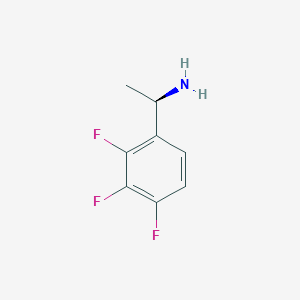
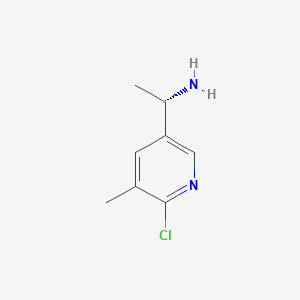

![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
